

An In-depth Technical Guide to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

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Compound of Interest

Compound Name: Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Cat. No.: B1290315

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CAS Number: 324570-25-4

This technical guide provides a comprehensive overview of **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**, a β -keto ester of interest to researchers, scientists, and drug development professionals. This document details its chemical properties, outlines a plausible synthetic pathway with experimental protocols, presents expected characterization data, and discusses the potential, though currently undocumented, biological significance of this compound class.

Chemical Data Summary

Property	Value	Source
CAS Number	324570-25-4	Internal Search
Molecular Formula	C ₉ H ₁₄ O ₄	Calculated
Molecular Weight	186.21 g/mol	Calculated
IUPAC Name	ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate	Nomenclature
Canonical SMILES	CCOC(=O)CC(=O)C1CCOC1	Structure
Physical Form	Expected to be a liquid or low-melting solid	Analog Comparison

Synthesis and Experimental Protocols

While a specific documented synthesis for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate** is not readily available in peer-reviewed literature, a viable and commonly employed method for the preparation of β -keto esters is the Claisen condensation.^{[1][2]} This reaction involves the condensation of an ester with a ketone in the presence of a strong base. For the synthesis of the target molecule, this would involve the reaction between 3-oxotetrahydrofuran and diethyl carbonate or ethyl acetate.

A plausible synthetic route involves two main stages: the synthesis of the precursor 3-oxotetrahydrofuran, followed by the Claisen condensation to yield the final product.

Stage 1: Synthesis of 3-Oxotetrahydrofuran

3-Oxotetrahydrofuran can be prepared via the oxidation of 3-hydroxytetrahydrofuran.^[3]

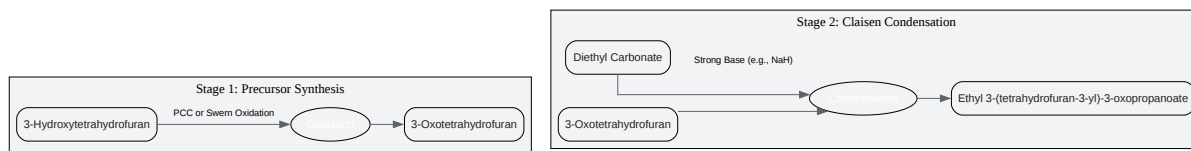
Experimental Protocol:

- To a solution of 3-hydroxytetrahydrofuran (1.0 equivalent) in a suitable organic solvent such as dichloromethane, add a mild oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation cocktail (oxalyl chloride, DMSO, and a hindered base like triethylamine).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
- Upon completion, quench the reaction appropriately (e.g., by adding a reducing agent for PCC or water for the Swern oxidation).
- Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude 3-oxotetrahydrofuran by distillation or column chromatography.

Stage 2: Claisen Condensation to Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate

Experimental Protocol:

- Prepare a solution of a strong, non-nucleophilic base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
- Cool the base solution to 0°C in an ice bath.
- Slowly add a solution of 3-oxotetrahydrofuran (1.0 equivalent) in anhydrous THF to the stirred base solution.
- Allow the mixture to stir at 0°C for 30-60 minutes to ensure complete enolate formation.
- To this solution, add diethyl carbonate or ethyl acetate (1.1 equivalents) dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**.



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Caption: Synthetic workflow for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**.

Expected Characterization Data

Based on the analysis of structurally similar β -keto esters, the following spectroscopic data can be anticipated for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.2	Quartet	2H	-OCH ₂ CH ₃
~3.8 - 4.0	Multiplet	4H	Tetrahydrofuran ring protons adjacent to oxygen
~3.5	Singlet	2H	-C(O)CH ₂ C(O)-
~3.2	Multiplet	1H	Tetrahydrofuran ring proton at C3
~2.0 - 2.2	Multiplet	2H	Tetrahydrofuran ring protons at C4
~1.3	Triplet	3H	-OCH ₂ CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~202	C=O (Ketone)
~167	C=O (Ester)
~68	Tetrahydrofuran ring carbons adjacent to oxygen
~61	-OCH ₂ CH ₃
~50	-C(O)CH ₂ C(O)-
~45	Tetrahydrofuran ring carbon at C3
~28	Tetrahydrofuran ring carbon at C4
~14	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Functional Group Assignment
~2980-2850	C-H (aliphatic) stretching
~1745	C=O (ester) stretching
~1715	C=O (ketone) stretching
~1100	C-O (ether) stretching

Mass Spectrometry (Predicted)

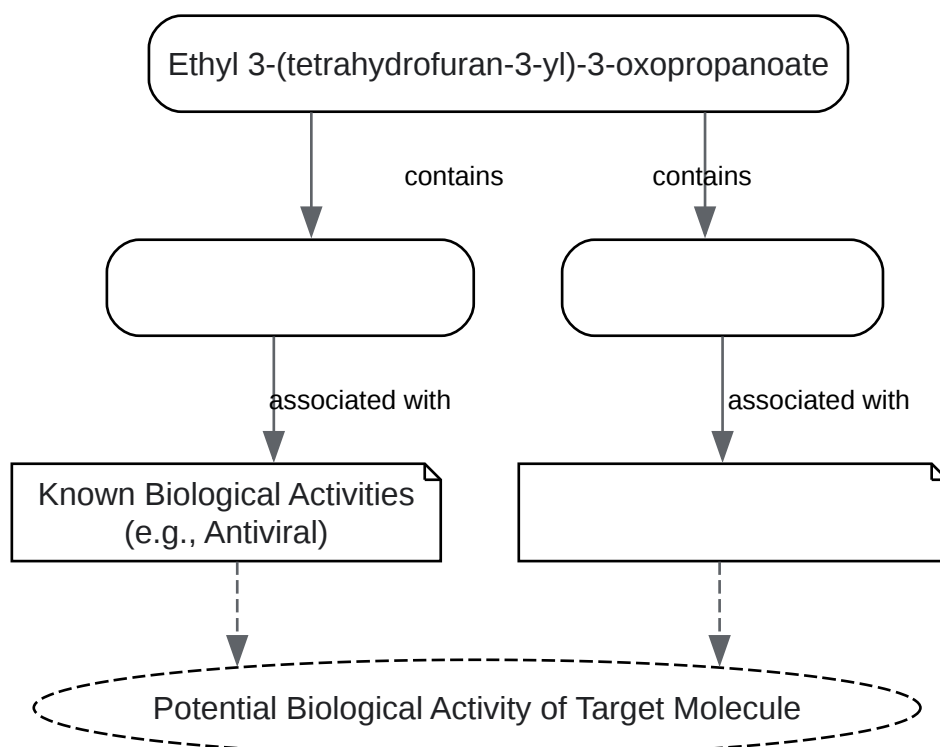
m/z	Assignment
186	[M] ⁺ (Molecular ion)
141	[M - OCH ₂ CH ₃] ⁺
113	[M - COOCH ₂ CH ₃] ⁺
85	[C ₄ H ₅ O ₂] ⁺ (from cleavage of the tetrahydrofuran ring)
71	[C ₄ H ₇ O] ⁺ (tetrahydrofuranoyl cation)

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the specific biological activity, signaling pathways, or mechanism of action for **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate**. However, the constituent chemical motifs—the tetrahydrofuran ring and the β -keto ester functionality—are present in numerous biologically active molecules.

- **Tetrahydrofuran Derivatives:** The tetrahydrofuran moiety is a common scaffold in a wide range of natural products and synthetic drugs, exhibiting diverse biological activities including antiviral (e.g., in HIV protease inhibitors), and anticancer properties.^{[4][5]} The oxygen atom in the ring can participate in hydrogen bonding, which is often crucial for binding to biological targets.^[4]
- **β -Keto Esters:** This functional group is a versatile pharmacophore and a key intermediate in the synthesis of various pharmaceuticals.^[6] β -Keto esters have been investigated for their potential antibacterial and other pharmacological activities.^{[7][8]} For instance, some have been designed as quorum-sensing inhibitors in bacteria.^[7]

Given the presence of these two important structural features, it is plausible that **Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate** could exhibit some form of biological activity. However, without experimental data, any discussion of its potential role in signaling pathways or as a drug candidate remains speculative.



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Caption: Inferred potential for biological activity based on structural motifs.

Conclusion

Ethyl 3-(tetrahydrofuran-3-yl)-3-oxopropanoate (CAS: 324570-25-4) is a β -keto ester for which a robust synthetic pathway via Claisen condensation can be proposed. While specific experimental data for this compound is scarce, its structural components suggest it may be a candidate for biological screening. This guide provides a foundational resource for researchers interested in the synthesis and potential applications of this and related molecules, highlighting the need for further experimental investigation to elucidate its chemical and biological properties.

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